1-[3-(2-nitrophenyl)acryloyl]piperidine
Description
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(15-10-4-1-5-11-15)9-8-12-6-2-3-7-13(12)16(18)19/h2-3,6-9H,1,4-5,10-11H2/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMHZVLDFADJR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolopyridine-Based Piperidine Derivatives
Example Compounds :
- (R)-1-[(E)-3-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)acryloyl]-2-piperidine ethanol (FK453)
- (R)-1-[(E)-3-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)acryloyl]-piperidin-2-yl acetic acid (FK352)
Key Findings :
- Both compounds exhibit high affinity for adenosine A1 receptors. FK453 has a pKi of 9.31 in human cortical membranes, surpassing FK352 (pKi = 7.52) .
- Unlike xanthine-based antagonists, these derivatives show species-independent potency, making them valuable for cross-species pharmacological studies .
- Structural Insight: The acryloyl-piperidine backbone in FK453 and FK352 is analogous to 1-[3-(2-nitrophenyl)acryloyl]piperidine but replaces the 2-nitrophenyl group with a pyrazolopyridine moiety. This substitution enhances adenosine receptor selectivity and potency .
Nitrophenyl-Substituted Piperidines
Example Compounds :
- 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid (CAS: 356522-47-9)
- 1-[(2-Nitrophenyl)sulfonyl]piperidine
Key Findings :
- Sulfonyl substituents on the piperidine ring improve metabolic stability and solubility.
- Structural Insight : Compared to this compound, these compounds replace the acryloyl group with a sulfonyl linker. The nitro group's position (2- vs. 3-) alters electronic properties and hydrogen-bonding interactions, affecting receptor binding .
Aryl-Substituted Piperidine Ureas and Amides
Example Compounds :
- 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors (e.g., 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)
- 1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine hydrochloride (BF 2649)
Key Findings :
- Urea derivatives exhibit potent inhibition of soluble epoxide hydrolase (sEH), with IC50 values in the nanomolar range. The trifluoromethoxy group enhances metabolic stability .
- BF 2649 acts as a histamine H1 receptor inverse agonist (EC50 = 1.5 nM) and demonstrates nootropic effects. Its piperidine core is functionalized with a chlorophenylpropoxy group, emphasizing the role of lipophilic substituents in blood-brain barrier penetration .
Structural Insight : Unlike this compound, these compounds prioritize urea or ether linkages over acryloyl groups, tailoring them for enzyme inhibition or CNS activity .
Piperidine-Based α-Glucosidase Inhibitors
Example Compound :
- 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Key Findings :
- This derivative of 1-deoxynojirimycin (1-DNJ) inhibits α-glucosidase with an IC50 of 0.207 mM, outperforming acarbose (IC50 = 0.353 mM). The hydroxy and methoxy groups enhance hydrogen bonding with the enzyme active site .
Structural Insight : The piperidine ring here is heavily hydroxylated, contrasting with the nitro-acryloyl substitution in this compound. This highlights how polar functional groups dictate enzyme inhibition vs. receptor binding .
Data Tables
Table 1: Receptor Binding Affinities of Selected Piperidine Derivatives
Q & A
Q. What are the critical parameters for synthesizing 1-[3-(2-nitrophenyl)acryloyl]piperidine with high purity and yield?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with nitrophenyl precursors and acryloyl chloride. Key considerations include:
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .
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Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance reaction rate and side-product formation .
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Catalysts/Protective Groups : Use of bases (e.g., NaHCO₃) to neutralize HCl byproducts and protect reactive amine groups in piperidine .
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Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the final product .
Parameter Optimal Condition Reference Solvent DMF or DMSO Temperature 80–120°C (reflux) Base Sodium carbonate Purification Method Column chromatography
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and piperidine protons (δ 1.5–3.5 ppm) .
- ¹³C NMR : Verify acryloyl carbonyl (δ ~165–170 ppm) and nitrophenyl carbons (δ ~120–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating regioselectivity .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Methodological Answer :
- Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials at –20°C .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the acryloyl group .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How do computational methods aid in optimizing reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in acryloylation steps .
- Reaction Path Search : Algorithms (e.g., GRRM) predict intermediates and side-products, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing piperidine synthesis data to predict optimal solvent/base combinations .
Q. What strategies resolve contradictions in reported bioactivity data for nitroaryl-piperidine derivatives?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines to account for tissue-specific effects .
- Target Validation : Use CRISPR/Cas9 knockouts to confirm if observed bioactivity (e.g., anticancer effects) is target-specific .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .
Q. How can regioselectivity be controlled during functionalization of the piperidine ring in this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks to specific positions .
- Catalytic Systems : Use Pd-catalyzed C–H activation for selective modification of the piperidine C-3 or C-4 positions .
- Steric Effects : Bulkier substituents on the acryloyl group can hinder reactions at adjacent positions .
Q. What experimental and computational approaches elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinases) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time for validated targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents with reaction rates to quantify electronic effects .
- Electrostatic Potential Maps : DFT-generated maps identify electron-deficient regions prone to nucleophilic attack .
- Kinetic Isotope Effects (KIE) : Deuterium labeling studies differentiate between concerted and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
